REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH3:10][N:11]=[C:12]=[O:13]>C(OC(C)C)(C)C>[CH3:10][NH:11][C:12]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1)=[O:13]
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Name
|
|
Quantity
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27.4 g
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Type
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reactant
|
Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
|
|
Quantity
|
140 mL
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Type
|
solvent
|
Smiles
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C(C)(C)OC(C)C
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Name
|
|
Quantity
|
9 g
|
Type
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reactant
|
Smiles
|
CN=C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The precipitate formed
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Type
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FILTRATION
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Details
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was recovered by vacuum filtration
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Type
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WASH
|
Details
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was washed with isopropyl ether
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Type
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CONCENTRATION
|
Details
|
The mother liquors were concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a second crop
|
Type
|
CUSTOM
|
Details
|
were crystallized from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)NC1=CC(=C(C=C1)Cl)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |